molecular formula C22H20N2O4SSi B2484001 10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 2195419-19-1

10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B2484001
CAS No.: 2195419-19-1
M. Wt: 436.56
InChI Key: PNHUDQVZCPWWPO-UHFFFAOYSA-N
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Description

10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a useful research compound. Its molecular formula is C22H20N2O4SSi and its molecular weight is 436.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Sensing Behavior : A related compound, a derivative of benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, was studied for its synthesis, physical properties, and anion sensing behavior. It demonstrated efficient sensing for fluoride ions in various solvents due to the presence of N H fragments in its backbone (Gu et al., 2016).
  • Characterization and Photophysical Properties : Another study explored the synthesis and characterization of a naphthalene diimide-based chromophore with two-photon absorbing properties, highlighting the ability to fine-tune spectral properties through modification of the donor segments (Lin et al., 2010).

Electronic and Photovoltaic Applications

  • Electron-Accepting Chromophores for Solar Devices : A related naphthalenediimide-based compound was utilized as a non-fullerene electron acceptor in solution-processable bulk-heterojunction devices, demonstrating high thermal and photochemical stability, suitable energy levels, and a power conversion efficiency of 1.16% (Gupta et al., 2015).
  • Organic Phototransistors and Photovoltaics : Compounds with a core structure similar to benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone were investigated for their application in organic phototransistors and photovoltaic devices. These studies emphasize the potential of such compounds in electronic and energy-related applications (Cho et al., 2023).

Miscellaneous Applications

  • Fluorescence Sensing and Magnetic Properties : In coordination chemistry, a compound related to benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone was used to create lanthanide coordination polymers with enhanced luminescence and tunable magnetic properties. These polymers showed potential in sensing and magnetic applications (Feng et al., 2019).

Mechanism of Action

Without specific context (e.g., biological, catalytic), the mechanism of action is difficult to predict. If used in a biological context, the compound could potentially interact with biological macromolecules via the aromatic system or the carbonyl groups .

Future Directions

Future studies could focus on the synthesis and characterization of this compound, investigation of its reactivity, and potential applications (e.g., in coordination chemistry, as a ligand for metal ions , or in biological systems).

Properties

IUPAC Name

4-triethylsilyl-3-thia-9,16-diazapentacyclo[9.6.2.02,6.07,19.014,18]nonadeca-1,4,6,11(19),12,14(18)-hexaene-8,10,15,17-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4SSi/c1-4-30(5-2,6-3)13-9-12-16-14-10(19(25)23-21(16)27)7-8-11-15(14)17(18(12)29-13)22(28)24-20(11)26/h7-9H,4-6H2,1-3H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUDQVZCPWWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C1=CC2=C3C4=C(C=CC5=C4C(=C2S1)C(=O)NC5=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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